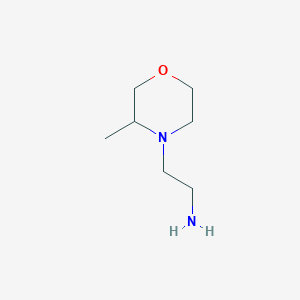![molecular formula C22H19FN4O2 B2976397 8-fluoro-2-(2-(1-methyl-1H-indol-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034267-76-8](/img/structure/B2976397.png)
8-fluoro-2-(2-(1-methyl-1H-indol-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule is a complex organic compound with multiple functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a dipyridopyrimidinone group, which is a type of heterocyclic compound that often exhibits interesting biological activities .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks like indoles and pyrimidines. The exact synthetic route would depend on the desired substitution pattern and the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy can be used to elucidate the structure .Chemical Reactions Analysis
The reactivity of this molecule would be influenced by its functional groups. For example, the indole group might undergo electrophilic substitution, while the pyrimidine ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in polar solvents .Scientific Research Applications
Antimicrobial and Anticancer Activities
A study by Abdel-rahman, Bakhite, and Al-Taifi (2002) focused on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, derivatives related to the chemical structure . These compounds showed promising in vitro antimicrobial activities, suggesting their potential as leads for developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Additionally, Sharma et al. (2012) synthesized and evaluated a series of compounds for their antimicrobial and anticancer potential, identifying some with significant activity against specific cancer cell lines and microbial strains. These findings indicate the potential of these compounds in cancer and infection treatments (Sharma, Kumar, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2012).
Antitumor and Anti-inflammatory Activities
Galayev et al. (2015) investigated novel 7-hydroxy-8-methyl-coumarins with various heterocyclic moieties, including pyrimidine, for their antitumor activities. These compounds were evaluated on NCI60 cell lines, highlighting the potential of pyrimidine derivatives in antitumor applications (Galayev, Garazd, Garazd, & Lesyk, 2015).
Mahapatra, Shivhare, and Kumar (2018) synthesized murrayanine based pyrimidine derivatives, demonstrating promising anti-inflammatory activity. This research provides insights into the structural attributes required for enhanced anti-inflammatory effects and encourages further exploration of pyrimidine derivatives for anti-inflammatory drugs (Mahapatra, Shivhare, & Kumar, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
13-fluoro-5-[2-(1-methylindol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-25-11-14(16-4-2-3-5-19(16)25)10-21(28)26-9-8-18-17(13-26)22(29)27-12-15(23)6-7-20(27)24-18/h2-7,11-12H,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBGKXPFWVFNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-2-(2-(1-methyl-1H-indol-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

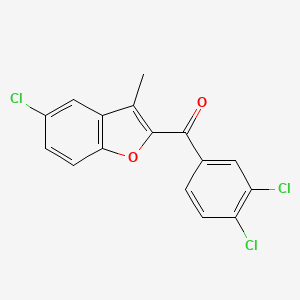


![N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2976321.png)
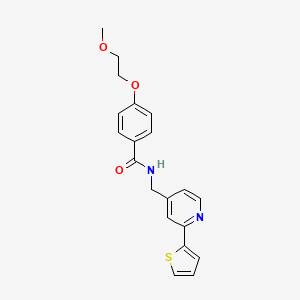
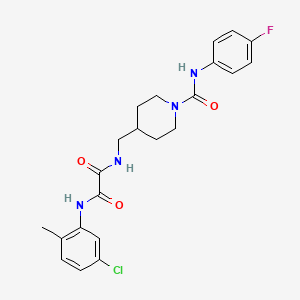
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2976324.png)
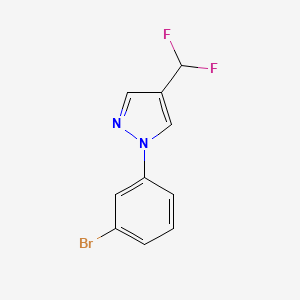
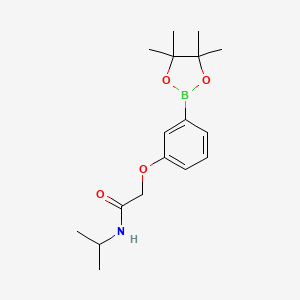
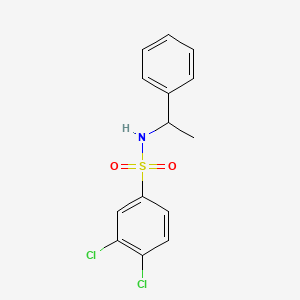

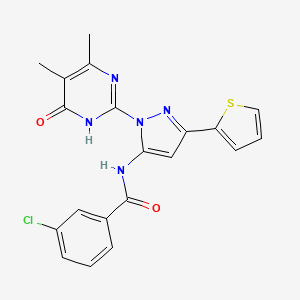
![2-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2976336.png)
